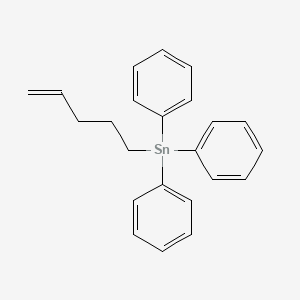

4-Pentenyl(triphenyl)stannane

Description

Properties

Molecular Formula |

C23H24Sn |

|---|---|

Molecular Weight |

419.1 g/mol |

IUPAC Name |

pent-4-enyl(triphenyl)stannane |

InChI |

InChI=1S/3C6H5.C5H9.Sn/c3*1-2-4-6-5-3-1;1-3-5-4-2;/h3*1-5H;3H,1-2,4-5H2; |

InChI Key |

JIQQGTQIIZOEEA-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCC[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 4 Pentenyl Triphenyl Stannane

Precursor Synthesis and Ligand Introduction

A crucial first step in the synthesis of 4-pentenyl(triphenyl)stannane is the preparation of a suitable triphenyltin (B1233371) precursor, typically a halide. This precursor serves as the electrophilic or nucleophilic component for the subsequent introduction of the 4-pentenyl group.

Synthesis of Triphenyltin Halide Precursors

Triphenyltin halides, most commonly triphenyltin chloride, are versatile intermediates in organotin chemistry. iucr.org One established method for their synthesis involves a disproportionation reaction. For instance, tetraphenyltin (B1683108) can react with tin tetrachloride in the presence of a catalyst like aluminum trichloride (B1173362) to yield triphenyltin chloride. google.com Another common approach is the Grignard method, where a phenylmagnesium halide is reacted with a tin(IV) halide. um.edu.my

A detailed patent describes a method starting from metallic tin, which is first converted to tin tetrachloride by reaction with liquid chlorine. google.com Concurrently, phenyl sodium is prepared by reacting sodium with chlorobenzene (B131634) in xylene. The tin tetrachloride and phenyl sodium are then reacted with additional chlorobenzene to form tetraphenyltin. Finally, disproportionation of tetraphenyltin with aluminum trichloride yields triphenyltin chloride. google.com

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product | Reference |

| Tetraphenyltin | Tin Tetrachloride | Aluminum Trichloride | Triphenyltin Chloride | google.com |

| Phenylmagnesium Bromide | Tin(IV) Chloride | Diethyl ether or THF | Triphenyltin Chloride | um.edu.my |

| Metallic Tin, Liquid Chlorine | Chlorobenzene, Sodium | Xylene | Triphenyltin Chloride | google.com |

Introduction of the 4-Pentenyl Moiety via Alkylation Reactions

With the triphenyltin halide in hand, the 4-pentenyl group can be introduced through an alkylation reaction. This typically involves the use of a nucleophilic 4-pentenyl reagent that attacks the electrophilic tin atom of the triphenyltin halide, displacing the halide and forming the desired carbon-tin bond.

A common and effective method is the use of a Grignard reagent, specifically 4-pentenylmagnesium bromide. caltech.edu This reagent is prepared by reacting 4-pentenyl bromide with magnesium metal in an appropriate solvent like diethyl ether. The subsequent reaction of 4-pentenylmagnesium bromide with triphenyltin chloride yields 4-pentenyl(triphenyl)stannane. caltech.edu It has been noted that using the Grignard reagent can prevent the initial disproportionation that sometimes occurs with other organometallic reagents like 4-pentenyllithium, which can lead to the formation of tetraphenyltin as a significant byproduct. caltech.edu

Convergent and Divergent Synthetic Approaches to 4-Pentenyl(triphenyl)stannane

The synthesis of complex molecules like 4-pentenyl(triphenyl)stannane can be approached from different strategic viewpoints, primarily categorized as convergent and divergent synthesis.

A divergent synthesis , on the other hand, starts from a central core molecule and progressively adds building blocks in successive generations. wikipedia.org While less common for a relatively simple molecule like 4-pentenyl(triphenyl)stannane, a divergent approach could theoretically start from a common precursor and be modified in different ways to produce a library of related organostannanes. wikipedia.orgsathyabama.ac.in

| Synthetic Strategy | Description | Application to 4-Pentenyl(triphenyl)stannane |

| Convergent | Separate synthesis of molecular fragments followed by their combination. researchgate.netwikipedia.org | Preparation of triphenyltin chloride and 4-pentenylmagnesium bromide independently, then reacting them together. |

| Divergent | Stepwise addition of building blocks to a central core. wikipedia.org | Starting with a core molecule and functionalizing it to create a variety of organostannanes, one of which could be the target compound. |

Advanced Synthetic Techniques in Organostannane Preparation

Beyond the standard Grignard reaction, other advanced techniques are employed for the formation of organostannane compounds, offering alternative routes with varying reactivities and selectivities.

Grignard Reagent and Organoaluminum-Mediated Coupling for Stannane (B1208499) Formation

The Grignard reaction remains a cornerstone for the synthesis of tetraorganotins and mixed organotin halides. um.edu.my The reaction of an alkyl or aryl magnesium halide with a tin halide is a versatile method for creating carbon-tin bonds. cerritos.edu The formation of 4-pentenyl(triphenyl)stannane from 4-pentenylmagnesium bromide and triphenyltin chloride is a classic example of this approach. caltech.edu The reaction conditions, such as solvent (typically diethyl ether or THF) and temperature, are crucial for success and to minimize side reactions like the formation of biphenyl. libretexts.org

Organoaluminum compounds also serve as effective alkylating agents for tin halides. um.edu.mywikipedia.org Trialkylaluminum reagents can react with stannic chloride to produce tetraorganotins, often in the absence of a solvent. um.edu.my The addition of a complexing agent like ether can enhance the efficiency of the reaction. um.edu.my While less commonly cited specifically for 4-pentenyl(triphenyl)stannane, organoaluminum-mediated coupling represents a viable, powerful alternative for the formation of carbon-tin bonds.

Stannyl-Lithium and Other Anionic Approaches

An alternative to using a nucleophilic carbon species is to employ a nucleophilic tin species. Triphenylstannyl-lithium (Ph₃SnLi) can be prepared and reacted with an electrophilic 4-pentenyl source, such as 4-pentenyl bromide or iodide. This "reverse polarity" approach can be advantageous in certain synthetic contexts. The triphenylstannyl-lithium reagent is typically generated by the reaction of triphenyltin chloride with lithium metal or by the cleavage of a hexaalkylditin compound with an organolithium reagent.

The use of 4-pentenyllithium in reaction with triphenyltin chloride has also been explored. However, this method can be complicated by disproportionation reactions, leading to the formation of significant amounts of tetraphenyltin. caltech.edu Careful control of reaction conditions is necessary to favor the desired product. The choice between a Grignard reagent and an organolithium reagent often depends on the specific substrate and the desired outcome, with Grignard reagents sometimes offering better control and fewer side products in the synthesis of unsymmetrical organotin compounds. caltech.edu

Photostimulated SRN1 Reactions for Organostannane Formation

The SRN1 (Substitution Radical Nucleophilic Unimolecular) reaction is a powerful method for forming carbon-heteroatom bonds, including carbon-tin bonds, particularly in aromatic systems. dalalinstitute.comnptel.ac.inorganicreactions.org The mechanism proceeds through a radical chain process initiated by the transfer of an electron to the substrate, typically an aryl halide, to form a radical anion. dalalinstitute.com This radical anion then fragments to produce an aryl radical and a halide anion. The aryl radical can then react with a nucleophile, such as a triorganostannyl anion (R3Sn-), to form a new radical anion, which subsequently transfers an electron to another molecule of the substrate, propagating the chain reaction. dalalinstitute.com

Photostimulation is often employed to initiate the SRN1 reaction, particularly when the initial electron transfer is slow. dalalinstitute.com While the SRN1 mechanism has been extensively studied for the synthesis of aryl stannanes, its application to the synthesis of alkyl stannanes like 4-pentenyl(triphenyl)stannane is less common. organicreactions.org The general reactivity of alkyl halides in SRN1 reactions is known, but specific examples for the direct synthesis of 4-pentenyl(triphenyl)stannane via this method are not readily found in the literature.

The typical nucleophile for these reactions, the triphenylstannyl anion (Ph3Sn-), can be generated from triphenyltin chloride or hexaphenylditin by reduction with an alkali metal.

Hydridostannane Synthesis from Organotin Halides

A common and versatile method for the synthesis of 4-pentenyl(triphenyl)stannane involves the reaction of a triphenyltin precursor with a 4-pentenyl organometallic reagent. A key precursor in many organotin syntheses is triphenyltin hydride (Ph3SnH).

Triphenyltin hydride can be synthesized by the reduction of triphenyltin chloride with a suitable reducing agent, such as lithium aluminum hydride (LiAlH4). caltech.edu The reaction is typically carried out in an ethereal solvent like diethyl ether.

A documented synthesis of 4-pentenyl(triphenyl)stannane involves the reaction of a 4-pentenyl organometallic reagent, such as 4-pentenyllithium or 4-pentenylmagnesium bromide, with triphenyltin chloride. caltech.edu The use of 4-pentenyllithium has been reported to lead to the formation of a significant amount of tetraphenyltin as a byproduct due to disproportionation reactions. caltech.edu However, employing 4-pentenylmagnesium bromide, a Grignard reagent, can prevent this initial side reaction. caltech.edu The Grignard reagent is typically prepared from 4-bromopent-1-ene and magnesium metal in a solvent like tetrahydrofuran (B95107) (THF).

The subsequent reaction of 4-pentenylmagnesium bromide with triphenyltin chloride yields the desired 4-pentenyl(triphenyl)stannane. caltech.edu

| Reactants | Reagents | Solvent | Product | Notes |

| 4-bromopent-1-ene, Magnesium | - | Tetrahydrofuran (THF) | 4-pentenylmagnesium bromide | Formation of the Grignard reagent. caltech.edu |

| 4-pentenylmagnesium bromide, Triphenyltin chloride | - | Tetrahydrofuran (THF) | 4-Pentenyl(triphenyl)stannane | Prevents the formation of tetraphenyltin as a major initial byproduct. caltech.edu |

Principles of Green Chemistry in the Synthesis of 4-Pentenyl(triphenyl)stannane

The principles of green chemistry aim to reduce the environmental impact of chemical processes by focusing on aspects such as waste prevention, atom economy, the use of safer chemicals and solvents, and energy efficiency. scientificupdate.com The synthesis of organotin compounds, including 4-pentenyl(triphenyl)stannane, can be evaluated and improved through the lens of these principles.

Sustainable Methodologies and Safer Chemical Synthesis

A key aspect of sustainable chemistry is the development of synthetic methods that are both efficient and minimize the use and generation of hazardous substances. rsc.org In the context of 4-pentenyl(triphenyl)stannane synthesis, this involves considering the toxicity of the reagents and byproducts. Organotin compounds themselves can be toxic, which necessitates careful handling and containment. nj.gov

One of the major byproducts in syntheses involving triphenylphosphine (B44618), a related organophosphorus compound, is triphenylphosphine oxide. scientificupdate.com Significant research has gone into recycling this byproduct, which can be a useful analogy for developing more sustainable practices for organotin chemistry. scientificupdate.com For the synthesis of 4-pentenyl(triphenyl)stannane, minimizing the formation of byproducts like tetraphenyltin is a step towards a more atom-economical and sustainable process. The choice of the Grignard reagent over the organolithium reagent is an example of a methodological improvement that aligns with this principle. caltech.edu

Furthermore, exploring catalytic methods for the formation of the carbon-tin bond could significantly improve the sustainability of the synthesis by reducing the amount of stoichiometric reagents required.

Solvent Selection and Waste Minimization Strategies

Solvent selection is a critical component of green chemistry, as solvents often constitute a large portion of the waste generated in a chemical process. researchgate.netresearchgate.net The synthesis of 4-pentenyl(triphenyl)stannane via the Grignard route typically employs tetrahydrofuran (THF). caltech.edu While effective, THF has some drawbacks. Greener alternatives to traditional ethereal solvents are being explored. For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF) is a bio-based solvent that is often considered a greener alternative to THF due to its lower water solubility, which can simplify work-up procedures, and its derivation from renewable resources. researchgate.net The use of 2-MeTHF has been documented for Grignard reagent solutions, including 4-pentenylmagnesium bromide. nih.gov

| Solvent | Properties | Green Chemistry Considerations |

| Tetrahydrofuran (THF) | Common solvent for Grignard reactions, good solvating properties. | Can form peroxides, relatively high water solubility can complicate aqueous work-ups. |

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based, lower water solubility than THF, higher boiling point. | Considered a greener alternative to THF, can lead to reduced waste during extraction and purification. researchgate.netnih.gov |

| Diethyl Ether | Traditional solvent for Grignard reactions, volatile. | High flammability and volatility can pose safety and environmental risks. |

Waste minimization strategies for the synthesis of 4-pentenyl(triphenyl)stannane should focus on several areas:

Optimizing Reaction Conditions: Ensuring high conversion and selectivity to the desired product minimizes the formation of byproducts that need to be separated and disposed of.

Recycling Solvents: Where possible, used solvents should be purified and recycled. cornell.edu

Proper Waste Treatment: Any unavoidable waste, particularly organotin residues, must be treated as hazardous waste and disposed of according to environmental regulations to prevent contamination. nj.gov This can involve incineration or specialized landfilling. cornell.edu

By carefully selecting synthetic routes, reagents, and solvents, and by implementing effective waste management practices, the synthesis of 4-pentenyl(triphenyl)stannane can be made more sustainable and environmentally responsible.

Spectroscopic and Structural Characterization of 4 Pentenyl Triphenyl Stannane

Advanced Spectroscopic Probes for Organotin Compounds

The structural and electronic properties of 4-Pentenyl(triphenyl)stannane are investigated using a combination of high-resolution multinuclear NMR spectroscopy, vibrational spectroscopy, mass spectrometry, Mössbauer spectroscopy, and X-ray photoelectron spectroscopy. Each technique provides unique insights into the molecule's constitution.

High-Resolution Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹⁹Sn)

NMR spectroscopy is a powerful tool for characterizing the structure of organotin compounds in solution. By analyzing the spectra of ¹H, ¹³C, and ¹¹⁹Sn nuclei, detailed information about the chemical environment of the atoms in 4-Pentenyl(triphenyl)stannane can be obtained.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-Pentenyl(triphenyl)stannane is expected to show distinct signals for the protons of the triphenyltin (B1233371) moiety and the 4-pentenyl group. The aromatic protons of the phenyl groups typically appear as a complex multiplet in the range of δ 7.0-8.0 ppm. The protons of the 4-pentenyl chain will exhibit characteristic chemical shifts and coupling patterns. The vinyl protons at the C=C double bond are expected at approximately δ 4.9-5.8 ppm, showing complex splitting due to geminal and vicinal couplings. The allylic protons on the carbon adjacent to the double bond would appear around δ 2.0-2.2 ppm. The protons on the carbon chain leading to the tin atom will have their chemical shifts influenced by the electropositive tin atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The signals for the carbons of the phenyl groups are typically found in the aromatic region (δ 120-140 ppm). The ipso-carbon (the carbon directly attached to the tin atom) is expected to show a specific chemical shift and coupling to the tin isotopes. The carbons of the 4-pentenyl group will have distinct chemical shifts: the sp² hybridized carbons of the double bond are expected in the range of δ 114-139 ppm, while the sp³ hybridized carbons will appear at higher field. The carbon directly bonded to the tin atom will be significantly shielded. nus.edu.sgnih.gov The chemical shifts for carbons in similar organotin compounds provide a reference for the expected values in 4-Pentenyl(triphenyl)stannane. researchgate.netoregonstate.educsustan.edu

¹¹⁹Sn NMR Spectroscopy: ¹¹⁹Sn NMR is particularly informative for directly probing the environment of the tin atom. huji.ac.il For tetraorganotin compounds like 4-Pentenyl(triphenyl)stannane, where the tin atom is in a tetrahedral environment, the chemical shifts typically fall in a specific range. rsc.orgoup.com The chemical shift of ¹¹⁹Sn is sensitive to the nature of the organic groups attached to it. For allyltin (B8295985) compounds, the ¹¹⁹Sn chemical shifts can vary, but for tetra-alkyl/aryl tin compounds, they are generally found in the range of -10 to -160 ppm relative to tetramethyltin. oup.comuu.nlnih.gov The specific chemical shift for 4-Pentenyl(triphenyl)stannane would provide insight into the electronic effects of the pentenyl and phenyl groups on the tin center.

| Nucleus | Expected Chemical Shift (δ, ppm) | Key Features |

| ¹H | 7.0 - 8.0 (phenyl), 4.9 - 5.8 (vinyl), ~2.1 (allylic) | Complex multiplets for aromatic and vinyl protons. |

| ¹³C | 120 - 140 (phenyl), 114 - 139 (vinyl) | Distinct signals for ipso-, ortho-, meta-, and para-carbons of the phenyl groups. |

| ¹¹⁹Sn | -10 to -160 | Sensitive to the coordination number and electronic environment of the tin atom. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of 4-Pentenyl(triphenyl)stannane would show characteristic absorption bands for the C-H stretching vibrations of the aromatic and aliphatic parts of the molecule. The aromatic C-H stretches are typically observed above 3000 cm⁻¹, while the aliphatic C-H stretches appear just below 3000 cm⁻¹. The C=C stretching vibration of the pentenyl group is expected around 1640 cm⁻¹. The out-of-plane bending vibrations of the vinyl C-H bonds are also characteristic. The vibrations associated with the Sn-C bonds are found in the far-IR region, typically below 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing the symmetric vibrations and the C=C double bond, which often gives a strong Raman signal. The Sn-phenyl symmetric stretching vibration is also expected to be prominent in the Raman spectrum. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Spectroscopy Technique |

| Aromatic C-H stretch | > 3000 | IR, Raman |

| Aliphatic C-H stretch | < 3000 | IR, Raman |

| C=C stretch (alkenyl) | ~1640 | IR, Raman (strong) |

| Sn-C stretch | < 600 | IR, Raman |

Mass Spectrometry for Molecular Structure Elucidation and Fragmentation Pathways

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which helps in its structural elucidation. For 4-Pentenyl(triphenyl)stannane, electron impact (EI) ionization is a common method.

The mass spectrum of 4-pentenyl(triphenyl)stannane shows that the cleavage of the alkyl-tin bond is favored over the phenyl-tin bond. sci-hub.ru A significant fragment ion observed is [RPh₂Sn]⁺, where R represents the 4-pentenyl group. sci-hub.ru The most prominent peaks in the mass spectra of organotriphenyltin compounds are often the [Ph₃Sn]⁺ ion, followed by the [PhSn]⁺ ion. sci-hub.ru The fragmentation pattern is characterized by the successive loss of the organic substituents from the tin atom. The isotopic pattern of tin, with its multiple stable isotopes, provides a characteristic signature for tin-containing fragments in the mass spectrum, aiding in their identification. chemguide.co.uklibretexts.org

| Ion Fragment | Description |

| [M]⁺ | Molecular ion |

| [M - C₅H₉]⁺ | Loss of the 4-pentenyl radical |

| [M - C₆H₅]⁺ | Loss of a phenyl radical |

| [Sn(C₆H₅)₃]⁺ | Triphenyltin cation (often the base peak) |

| [Sn(C₆H₅)(C₅H₉)]⁺ | Phenyl(4-pentenyl)tin cation |

| [SnC₆H₅]⁺ | Phenyltin cation |

Mössbauer Spectroscopy for Tin Oxidation State and Stereochemistry

¹¹⁹Sn Mössbauer spectroscopy is a highly sensitive technique for determining the oxidation state, coordination number, and site symmetry of the tin atom in solid-state samples. The key parameters obtained are the isomer shift (δ) and the quadrupole splitting (ΔE_Q).

For tetraorganotin compounds like 4-Pentenyl(triphenyl)stannane, the tin atom is in the +4 oxidation state. In a perfectly tetrahedral environment, a single absorption line with no quadrupole splitting is expected. rsc.org However, distortions from ideal tetrahedral symmetry, caused by the different electronic nature of the 4-pentenyl and phenyl groups, can lead to a small, often unresolved quadrupole splitting. rsc.orgresearchgate.net The isomer shift (δ) for Sn(IV) in tetraorganotin compounds typically falls in the range of 1.0 to 1.6 mm/s relative to SnO₂. rsc.orgresearchgate.net These values are indicative of a covalent Sn(IV) center.

| Mössbauer Parameter | Expected Value | Interpretation |

| Isomer Shift (δ) (mm/s vs. SnO₂) | 1.0 - 1.6 | Confirms Sn(IV) oxidation state. |

| Quadrupole Splitting (ΔE_Q) (mm/s) | 0 - 1.0 | A non-zero value indicates distortion from perfect tetrahedral symmetry. |

X-ray Photoelectron Spectroscopy (XPS) for Electronic State and Coordination Environment

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements within the top few nanometers of a sample's surface. For 4-Pentenyl(triphenyl)stannane, XPS can be used to analyze the electronic environment of the tin and carbon atoms.

The binding energy of the Sn 3d electrons is characteristic of the oxidation state and coordination environment of the tin atom. For triphenyltin compounds, the Sn 3d₅/₂ binding energy is influenced by the nature of the fourth substituent. jlu.edu.cnnih.gov In the case of 4-Pentenyl(triphenyl)stannane, the binding energy would reflect the electron-donating or -withdrawing nature of the 4-pentenyl group compared to the phenyl groups. Analysis of the C 1s spectrum can distinguish between the carbon atoms in the phenyl groups and those in the pentenyl chain, and can also reveal information about the C-Sn bond. nus.edu.sgnasa.gov

| Core Level | Expected Binding Energy (eV) | Information Provided |

| Sn 3d₅/₂ | ~486 - 487 | Oxidation state and electronic environment of the tin atom. |

| C 1s | ~284 - 285 | Different chemical states of carbon (aromatic, aliphatic, C-Sn). |

Structural Chemistry and Coordination Geometries at the Tin Center

The structural chemistry of tetraorganotin compounds is generally characterized by a tetrahedral coordination geometry around the central tin atom. scispace.com In 4-Pentenyl(triphenyl)stannane, the tin atom forms four covalent bonds: three to the ipso-carbons of the phenyl rings and one to a carbon of the pentenyl chain.

Due to the different steric and electronic properties of the phenyl and 4-pentenyl groups, a slight distortion from a perfect tetrahedral geometry is expected. The bond angles around the tin atom (C-Sn-C) will likely deviate slightly from the ideal 109.5°. The Sn-C bond lengths will also be influenced by the nature of the organic group. Generally, Sn-C(phenyl) bond lengths are slightly shorter than Sn-C(alkyl) bond lengths due to the sp² hybridization of the phenyl carbon.

While tetraorganotin compounds are typically four-coordinate, higher coordination numbers can be achieved through intramolecular coordination if a suitable donor atom is present in one of the organic substituents and can form a stable chelate ring. scispace.com In 4-Pentenyl(triphenyl)stannane, the terminal double bond of the pentenyl chain is generally not considered a strong enough coordinating group to form a stable intramolecular complex with the tin center under normal conditions. Therefore, a four-coordinate, distorted tetrahedral geometry at the tin center is the most probable structure for this molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise atomic and molecular structure of a crystalline solid. cam.ac.uk The process involves diffracting a beam of X-rays off a single crystal of the substance. The resulting diffraction pattern allows for the calculation of a three-dimensional map of electron density, which in turn reveals the positions of atoms, bond lengths, and bond angles with high accuracy.

A thorough search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals that a specific crystal structure for 4-Pentenyl(triphenyl)stannane has not been reported. cam.ac.ukcaltech.eduumassd.edu While the structures of many related triphenyltin derivatives have been determined, providing valuable comparative data, the explicit solid-state architecture of 4-Pentenyl(triphenyl)stannane remains to be experimentally verified through single-crystal X-ray diffraction. The synthesis of related (5-alkoxypent-2-enyl)stannanes and their subsequent reactions have been studied, and the crystal structure of a derivative has been determined, offering insights into the behavior of similar compounds. rsc.org

Analysis of Preferred Coordination Numbers and Geometries (e.g., Tetrahedral, Trigonal Bipyramidal)

In the absence of direct crystallographic data for 4-Pentenyl(triphenyl)stannane, its coordination number and geometry can be inferred from the extensive structural data available for analogous tetraorganotin compounds (R₄Sn). For simple tetraorganotins, where four organic substituents are bonded to the central tin atom, the tin atom is typically four-coordinate. ontosight.ai

The geometry around the tin center in such compounds is almost invariably tetrahedral . This arrangement minimizes the steric repulsion between the four organic ligands, in accordance with VSEPR theory. The C-Sn-C bond angles in a perfect tetrahedral geometry would be 109.5°. In 4-Pentenyl(triphenyl)stannane, the four groups bonded to the tin atom are three phenyl groups and one 4-pentenyl group. It is expected that the geometry will be a distorted tetrahedron due to the differing steric and electronic profiles of the phenyl and 4-pentenyl ligands.

While higher coordination numbers, such as five (trigonal bipyramidal) or six (octahedral), are common for organotin compounds with electronegative ligands (e.g., halides, carboxylates), they are rare for tetraorganotin compounds unless intramolecular coordination is possible. cam.ac.ukauremn.org.br In 4-Pentenyl(triphenyl)stannane, the 4-pentenyl chain contains a carbon-carbon double bond. While intramolecular coordination of the alkene to the tin center could theoretically lead to a higher coordination number, this is generally not observed in simple alkenyltin compounds without other activating features. Therefore, a four-coordinate, distorted tetrahedral geometry is the most probable arrangement for 4-Pentenyl(triphenyl)stannane.

Table 1: Common Coordination Geometries in Organotin Compounds

| Coordination Number | Geometry | Typical Ligand Environment |

| 4 | Tetrahedral | Four organic substituents (R₄Sn) |

| 5 | Trigonal Bipyramidal | Three organic substituents and two electronegative ligands (R₃SnX₂) |

| 6 | Octahedral | Two organic substituents and four electronegative ligands (R₂SnX₄) |

This table is generated based on general principles of organotin chemistry. cam.ac.ukauremn.org.br

Influence of Ligand Sterics and Electronics on Molecular Conformation

The molecular conformation of 4-Pentenyl(triphenyl)stannane is significantly influenced by the steric and electronic properties of its ligands: the three bulky phenyl groups and the flexible 4-pentenyl chain.

Steric Effects: The primary steric influence comes from the three phenyl groups attached to the tin atom. These groups are sterically demanding and will arrange themselves to minimize repulsion, contributing to the tetrahedral geometry. The rotational freedom around the Sn-C(phenyl) bonds will be somewhat restricted. The 4-pentenyl group is less sterically bulky than the phenyl groups, but its flexibility allows for various conformations. The study of related sterically hindered organotin compounds, such as those with neophyl groups, demonstrates the significant impact of bulky ligands on structure and reactivity. caltech.edu

The conformation of the 4-pentenyl chain itself will be influenced by steric interactions between its segments and the bulky triphenyltin moiety. Rotational isomers (rotamers) can exist due to rotation around the C-C single bonds within the pentenyl chain. The relative energies of these rotamers will determine the most stable conformation in the ground state. Conformational analysis of similar flexible chains attached to bulky groups suggests that extended, anti-periplanar arrangements are often favored to minimize steric strain. lumenlearning.com

Reactivity and Mechanistic Pathways of 4 Pentenyl Triphenyl Stannane in Organic Transformations

Fundamental Reactivity Modes of Organostannanes

Organostannanes, such as 4-Pentenyl(triphenyl)stannane, exhibit a range of characteristic reactions largely dictated by the nature of the carbon-tin (C-Sn) bond.

Carbon-Tin Bond Cleavage and Radical Generation

The C-Sn bond in organostannanes is susceptible to homolytic cleavage, a process that can be initiated by heat or light, to generate carbon-centered radicals. pressbooks.pub This reactivity is foundational to their use in radical chemistry. wikipedia.org The homolytic cleavage of the C–Sn bond is a key step in understanding many of their reactions, and its bond dissociation energy is a critical parameter. researchgate.net Free radicals can react with organotin compounds at various sites, including the tin center, which can lead to the displacement of an alkyl radical. acs.org For instance, the reaction of a free radical with an organotin compound can result in the formation of a new radical species derived from the organic group attached to the tin. acs.org

The generation of alkyl radicals from organostannanes is a well-established method in organic synthesis. rsc.org This process can be facilitated by radical initiators or through photochemically induced single electron transfer processes. researchgate.netthieme-connect.de The resulting radicals are highly reactive intermediates that can participate in a variety of subsequent reactions, including additions to alkenes and cyclizations. whiterose.ac.uk

Transmetalation Reactions in Cross-Coupling Methodologies

4-Pentenyl(triphenyl)stannane is a valuable reagent in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. wikipedia.orglibretexts.orguobabylon.edu.iq The key step in the catalytic cycle of the Stille reaction is transmetalation, where the pentenyl group is transferred from the tin atom to the palladium center. libretexts.orgikm.org.myscribd.com This process typically involves the reaction of the organostannane with a palladium(II) complex. libretexts.orgikm.org.my

The mechanism of transmetalation can vary depending on the specific substrates and reaction conditions. wikipedia.org An associative mechanism is commonly proposed, where the organostannane coordinates to the palladium complex, forming a transient pentacoordinate intermediate. wikipedia.org The rate of transmetalation is influenced by the electronic properties of the ligands on the palladium and the organic groups on the tin. researchgate.netnih.gov Generally, electron-donating groups on the organostannane and electron-withdrawing groups on the palladium complex accelerate the reaction. nih.gov The use of additives, such as copper(I) salts, can also significantly enhance the rate of transmetalation. wikipedia.org

The general catalytic cycle for the Stille reaction is as follows:

Oxidative Addition: An organic halide adds to the Pd(0) catalyst, forming a Pd(II) intermediate. libretexts.orgikm.org.my

Transmetalation: The organostannane transfers its organic group (in this case, the 4-pentenyl group) to the palladium, displacing the halide. libretexts.orgikm.org.my

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst. libretexts.orgwikipedia.org

| Step in Stille Coupling | Description | Key Intermediates/Species |

| Oxidative Addition | The organic halide adds to the Pd(0) catalyst. | Pd(0) complex, Pd(II)-halide complex |

| Transmetalation | The organostannane transfers the 4-pentenyl group to the palladium center. | Pd(II)-halide complex, 4-Pentenyl(triphenyl)stannane, Pd(II)-pentenyl complex |

| Reductive Elimination | The coupled product is formed, and the Pd(0) catalyst is regenerated. | Pd(II)-pentenyl complex, Coupled organic product, Pd(0) complex |

Oxidation and Reduction Pathways of Organotin Compounds

Organotin compounds can undergo both oxidation and reduction reactions. uobabylon.edu.iqnih.gov The tin atom in 4-Pentenyl(triphenyl)stannane is in the +4 oxidation state. slideshare.net Reduction of organotin compounds can be achieved using reducing agents like lithium aluminum hydride to form organotin hydrides. wikipedia.org Conversely, oxidation can occur, for instance, through reactions with hydroxyl radicals, which can attack the Sn-C bond, leading to the decomposition of the organotin compound. nih.govasm.org The redox potential of organotin compounds is an important factor in their chemical behavior. nih.govresearchgate.net

Stannane (B1208499) (SnH₄) itself can act as a reducing agent for various organic functional groups, including nitro compounds, aldehydes, and ketones. google.com While not directly involving 4-pentenyl(triphenyl)stannane, this illustrates the general redox capabilities of tin compounds.

Role of the 4-Pentenyl Moiety in Intramolecular and Intermolecular Reactions

The presence of the terminal alkene in the 4-pentenyl group of 4-Pentenyl(triphenyl)stannane imparts specific reactivity, enabling a range of intramolecular and intermolecular transformations.

Intramolecular Cyclization Cascades Involving the Terminal Alkene

A key reaction of the 4-pentenyl group is its participation in intramolecular radical cyclization. core.ac.uknih.gov When a radical is generated at the carbon atom attached to the tin, it can add to the terminal double bond of the pentenyl chain. This process typically proceeds via a 5-exo-trig cyclization, which is a favored pathway according to Baldwin's rules, leading to the formation of a five-membered ring. rsc.orgbbhegdecollege.com These cyclization reactions can be part of more complex cascade sequences, allowing for the construction of polycyclic systems. rsc.orgnih.gov

The efficiency and stereoselectivity of these cyclizations can be influenced by various factors, including the presence of substituents on the pentenyl chain and the specific reaction conditions. acs.orglookchemmall.com While 5-exo-trig cyclization is generally preferred, under certain conditions, 4-exo-trig cyclization to form a four-membered ring can also occur, though it is often less favorable. researchgate.netresearchgate.netrsc.org The study of these cyclization reactions is an active area of research, with efforts focused on developing new methods and understanding the factors that control the reaction outcome. rsc.orgresearchgate.netsioc-journal.cn

| Cyclization Mode | Ring Size Formed | General Favorability |

| 5-exo-trig | 5-membered | Generally favored |

| 4-exo-trig | 4-membered | Generally disfavored |

| 5-endo-trig | 5-membered | Generally disfavored |

Olefinic Reactivity of the Pentenyl Chain in Addition and Functionalization Reactions

The terminal double bond of the 4-pentenyl group can undergo various addition and functionalization reactions characteristic of alkenes. These reactions provide a means to modify the structure of the organostannane and introduce new functional groups. For example, radical additions to the double bond can be initiated by various radical species. masterorganicchemistry.com

Furthermore, the double bond can participate in reactions such as hydrostannylation, which involves the addition of a tin hydride across the alkene. wikipedia.org The olefinic moiety can also be involved in other transformations, such as those mediated by transition metals, which can lead to a variety of functionalized products. oup.comacs.org The reactivity of the pentenyl chain can also be influenced by the presence of other functional groups within the molecule, which can direct the course of the reaction. rsc.orgjst.go.jp

Catalytic Applications and Mechanistic Insights

The utility of 4-pentenyl(triphenyl)stannane in organic synthesis is significantly highlighted by its roles as a reagent and precursor in various catalytic transformations. Its reactivity is centered on the carbon-tin bond and the terminal alkene of the pentenyl group, allowing it to participate in both palladium-catalyzed cross-coupling reactions and radical chain processes.

4-Pentenyl(triphenyl)stannane as a Precursor or Reagent in Catalysis

4-Pentenyl(triphenyl)stannane serves as a key reagent in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. wikipedia.org In these processes, the stannane acts as the source of a transferable organic group, in this case, the 4-pentenyl moiety, which is coupled to an organic electrophile. The reaction is valued for its tolerance of a wide array of functional groups and its conditions, which are generally mild. researchgate.netjk-sci.com

The fundamental catalytic cycle of the Stille reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgfiveable.me

Oxidative Addition: A Pd(0) catalyst reacts with an organic halide (R¹-X) to form a Pd(II) intermediate. libretexts.org

Transmetalation: The organostannane (4-pentenyl-SnPh₃) transfers its pentenyl group to the palladium center, displacing the halide and forming a new Pd(II) complex. libretexts.orgresearchgate.net This is often the rate-determining step. researchgate.net

Reductive Elimination: The two organic groups on the palladium complex couple, forming a new carbon-carbon bond (R¹-4-pentenyl) and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. fiveable.me

The efficiency of the Stille coupling can be enhanced through several strategies, including the use of ligands with low donicity, bimetallic catalysis with Cu(I) salts, or by providing intramolecular nucleophilic assistance at the tin atom to accelerate the transmetalation step. researchgate.net The versatility of this reaction allows for the coupling of the 4-pentenyl group with various sp²-hybridized organic halides, such as vinyl and aryl halides. wikipedia.org

| Reaction Type | Catalyst System | Coupling Partner (Electrophile) | Product | Key Features |

|---|---|---|---|---|

| Stille Cross-Coupling | Pd(0) complex (e.g., Pd(PPh₃)₄) | Aryl Halide (Ar-X) | Aryl-substituted pentene (Ar-CH₂(CH₂)₃CH=CH₂) | Forms C(sp²)-C(sp³) bonds; Tolerant of many functional groups. jk-sci.com |

| Stille Cross-Coupling | Pd(0) complex | Vinyl Halide (R₂C=CR-X) | Conjugated diene | Stereospecific reaction, preserving the geometry of the vinyl partner. researchgate.net |

| Radical Cyclization | Radical Initiator (e.g., AIBN) | Intramolecular reaction | Cyclopentylmethyl or cyclohexyl derivatives | The 4-pentenyl group acts as a radical precursor for cyclization. wikipedia.orgnih.gov |

Investigation of Reaction Mechanisms (e.g., Radical Chain Processes in Stannane-Mediated Reactions)

Beyond polar, palladium-catalyzed pathways, 4-pentenyl(triphenyl)stannane is involved in reactions proceeding through radical mechanisms. Organostannanes are frequently used in radical chemistry for transformations like cyclizations and deoxygenations. wikipedia.org The 4-pentenyl group, in particular, is a well-known "radical clock," a tool used to study the kinetics of radical reactions because its rate of cyclization is well-established.

Stannane-mediated radical reactions typically proceed via a radical chain mechanism consisting of three main stages: initiation, propagation, and termination. lumenlearning.comfiveable.melibretexts.orgmasterorganicchemistry.com

Initiation: The reaction is started by creating a small number of radicals, often by the homolytic cleavage of a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN) using heat or light. libretexts.org This initiator radical then reacts with a tin hydride (often used alongside the primary organostannane) to generate a triorganotin radical (R₃Sn•).

Propagation: This is a cyclic process.

A radical (e.g., from an organic halide, R-X) is generated by reacting with the tin radical.

If this radical contains a 4-pentenyl moiety, it can undergo intramolecular cyclization. The 5-exo-trig cyclization is generally favored, forming a cyclopentylmethyl radical, over the 6-endo-trig pathway which would form a cyclohexyl radical. nih.gov However, the stability of the resulting radical can influence this outcome. nih.gov

The cyclized radical then abstracts a hydrogen atom from a tin hydride molecule, yielding the final product and regenerating the tin radical, which can continue the chain. nih.gov

Termination: The reaction ceases when radicals are consumed through combination or disproportionation reactions. fiveable.me

Chemoselectivity and Regioselectivity in Organostannane-Mediated Reactions

Controlling the selectivity of a reaction—what part of a molecule reacts (chemoselectivity) and where the new bonds form (regioselectivity)—is paramount in organic synthesis. wikipedia.org

Chemoselectivity in reactions involving 4-pentenyl(triphenyl)stannane refers to the preferential reaction of one functional group over another. In Stille couplings, a key aspect of chemoselectivity is the relative transfer rate of different organic groups from the tin atom. For mixed organostannanes like 4-pentenyl(triphenyl)stannane, the transfer of the unsaturated pentenyl group is generally much faster than the transfer of the phenyl groups. This selective transfer is a crucial feature that allows the triphenylstannyl moiety to act as a stable carrier group while the desired pentenyl group participates in the coupling. The triphenylstannyl group can also be used to protect other reactive functionalities, such as thiols, preventing them from undergoing undesired side reactions like radical polymerization. researchgate.net

Regioselectivity concerns the orientation of bond formation. masterorganicchemistry.comyoutube.com In organostannane chemistry, this is particularly relevant in addition reactions. For example, the hydrostannylation of alkynes—the addition of a Sn-H bond across a triple bond—can yield different constitutional isomers (regioisomers). masterorganicchemistry.com The choice of catalyst can dramatically influence the outcome. Recent studies on heterobimetallic catalysts, such as [Cu–Fe] and [Cu–Mn] systems, have shown that the regioselectivity of alkyne hydrostannylation can be effectively controlled by tuning the metal pairing. acs.orgacs.org The [Cu–Fe] catalyst favors the formation of α-vinylstannanes (Markovnikov addition), while the [Cu–Mn] catalyst directs the reaction towards (E)-β-vinylstannanes (anti-Markovnikov addition). nsf.govorganic-chemistry.org This control stems from different modes of Sn-H bond activation by the distinct bimetallic pairs. acs.orgacs.org

In the context of radical reactions, the 4-pentenyl radical typically undergoes a highly regioselective 5-exo-trig cyclization to form a five-membered ring. researchgate.net This preference is a cornerstone of many synthetic strategies that utilize radical cyclization to build complex carbocyclic frameworks. wikipedia.orgresearchgate.net In carbohydrate chemistry, organotin-mediated protections also exhibit high regioselectivity, which is thought to arise from a combination of steric and stereoelectronic effects within the substrate-reagent complex, rather than the formation of complex stannylene oligomers. rsc.orgacs.orgresearchgate.net

| Selectivity Type | Reaction Context | Controlling Factors | Observed Outcome for 4-Pentenyl(triphenyl)stannane or Related Systems |

|---|---|---|---|

| Chemoselectivity | Stille Coupling | Relative C-Sn bond reactivity | Preferential transfer of the 4-pentenyl group over the phenyl groups. |

| Regioselectivity | Radical Cyclization | Ring strain in transition state (Baldwin's rules) | Favors 5-exo-trig cyclization to form cyclopentylmethyl radical derivatives. researchgate.net |

| Regioselectivity | Alkyne Hydrostannylation | Catalyst choice (e.g., Cu/Fe vs. Cu/Mn) | Can be tuned to produce either α- (Markovnikov) or (E)-β- (anti-Markovnikov) vinylstannanes. nsf.govorganic-chemistry.org |

| Regioselectivity | Organotin-mediated protection of diols | Steric and stereoelectronic effects | Highly selective activation of specific hydroxyl groups in polyols like carbohydrates. acs.orgrug.nl |

Computational and Theoretical Investigations of 4 Pentenyl Triphenyl Stannane

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to examine the electronic structure of many-body systems, such as atoms and molecules. researchgate.net Calculations for 4-Pentenyl(triphenyl)stannane are typically performed using a functional like B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, and an appropriate basis set to accurately describe the electrons of the atoms involved, including the heavy tin atom.

Geometry optimization is a computational process to locate the minimum energy structure of a molecule, which corresponds to its most stable three-dimensional arrangement at 0 Kelvin. conflex.netarxiv.org For 4-Pentenyl(triphenyl)stannane, this involves systematically adjusting the positions of all atoms until the forces on each atom are negligible, resulting in a stable equilibrium geometry.

The conformational landscape of the molecule is explored by identifying various low-energy conformers that arise from the rotation around single bonds, particularly the C-C bonds of the pentenyl chain and the Sn-C bond connecting it to the tin center. The flexible pentenyl chain can adopt several spatial arrangements, leading to different conformers with distinct energies. DFT calculations can map these conformers, revealing the global minimum energy structure as well as other local minima that could be populated at room temperature. core.ac.uknih.gov

Below is a table of representative optimized geometric parameters for the global minimum energy conformer of 4-Pentenyl(triphenyl)stannane, as would be predicted from a DFT calculation (e.g., at the B3LYP level).

Interactive Table 1: Predicted Optimized Geometrical Parameters for 4-Pentenyl(triphenyl)stannane

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | ||

| Sn-C(phenyl) | ~2.15 Å | |

| Sn-C(pentenyl) | ~2.17 Å | |

| C=C (pentenyl) | ~1.34 Å | |

| C-C (pentenyl) | ~1.53 Å | |

| C-H (aromatic) | ~1.09 Å | |

| C-H (aliphatic) | ~1.10 Å | |

| Bond Angles | ||

| C(phenyl)-Sn-C(phenyl) | ~108.5° | |

| C(phenyl)-Sn-C(pentenyl) | ~110.5° | |

| Dihedral Angle | ||

| C-C-C-C (pentenyl) | ~120° (gauche) |

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. ajchem-a.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and electronic excitation properties. samipubco.com A smaller gap suggests the molecule is more polarizable and reactive. samipubco.com

For 4-Pentenyl(triphenyl)stannane, the HOMO is typically localized on the electron-rich regions, such as the π-system of the pentenyl double bond and the phenyl rings. The LUMO is often distributed over the triphenylstannyl group, particularly involving antibonding orbitals associated with the Sn-C bonds and the phenyl π-systems.

Atomic charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, calculates the partial charge on each atom. This reveals the polarity of bonds and identifies electrophilic and nucleophilic sites. In this molecule, the tin atom is expected to carry a significant positive charge, while the carbon atoms bonded to it are negatively charged, reflecting the polar nature of the Sn-C bond.

Interactive Table 2: Predicted Electronic Properties for 4-Pentenyl(triphenyl)stannane

| Property | Predicted Value (eV) | Description |

| HOMO Energy | -6.15 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -0.85 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 5.30 | Energy difference, indicating high kinetic stability. |

DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are highly effective for predicting NMR chemical shifts. nih.govrsc.org This involves calculating the magnetic shielding tensor for each nucleus in the optimized molecular structure. The calculated shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. mdpi.com

This predictive capability is invaluable for confirming molecular structures by comparing the calculated spectrum with experimental data. rsc.org For 4-Pentenyl(triphenyl)stannane, DFT can predict the ¹H, ¹³C, and ¹¹⁹Sn NMR spectra. The accuracy of these predictions allows for unambiguous assignment of complex spectra, especially for the numerous signals from the phenyl and pentenyl groups. biorxiv.org

Interactive Table 3: Representative Predicted vs. Experimental NMR Chemical Shifts (ppm)

| Nucleus | Atom Position | Predicted δ (ppm) | Experimental δ (ppm) |

| ¹¹⁹Sn | Sn | -115.2 | -116.0 |

| ¹³C | C=C (terminal) | 114.5 | 114.1 |

| C=C | 138.8 | 139.2 | |

| Sn-C (ipso-phenyl) | 138.1 | 137.5 | |

| ¹H | H-C=C (terminal) | 4.95 | 4.92 |

| H-C=C | 5.80 | 5.78 |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Atomic Charge Distribution

Advanced Computational Techniques for Bonding Analysis

Beyond standard DFT calculations, more advanced techniques can provide a deeper understanding of the bonding within and between molecules.

The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density (ρ(r)) to define atoms, bonds, and molecular structure. wikipedia.orgamercrystalassn.org It identifies critical points in the electron density where the gradient is zero. A bond critical point (BCP) located between two nuclei signifies the existence of a chemical bond. wiley-vch.de

The properties at the BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature of the interaction. researchgate.net For covalent bonds, ρ(r) is high and ∇²ρ(r) is negative. For closed-shell interactions (like ionic or van der Waals forces), both values are typically smaller and ∇²ρ(r) is positive. In 4-Pentenyl(triphenyl)stannane, QTAIM can be used to precisely characterize the covalent nature of the Sn-C and C-C bonds.

Interactive Table 4: Predicted QTAIM Topological Parameters at Bond Critical Points (BCP)

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | Bond Type Indicated |

| Sn-C(phenyl) | 0.075 | +0.12 | Polar Covalent |

| C=C (pentenyl) | 0.310 | -0.95 | Shared (Covalent) |

| C-C (pentenyl) | 0.250 | -0.68 | Shared (Covalent) |

Hirshfeld surface analysis is a graphical method used to visualize and quantify intermolecular interactions in a crystal lattice. scirp.orgdergipark.org.tr The surface is generated based on the electron distribution of the molecule, and properties like d_norm (normalized contact distance) are mapped onto it. mdpi.com Red spots on the d_norm map indicate close intermolecular contacts, such as hydrogen bonds, that are shorter than the van der Waals radii sum, while blue regions represent weaker or longer contacts. mdpi.comnih.gov

This analysis is complemented by 2D fingerprint plots, which summarize all intermolecular contacts by plotting the distance to the nearest atom inside the surface (dᵢ) against the distance to the nearest atom outside (dₑ). researchgate.net For 4-Pentenyl(triphenyl)stannane, which is non-polar and lacks strong hydrogen bond donors, the analysis would likely show that the crystal packing is dominated by weak H···H, C···H, and π-π stacking interactions between the phenyl rings of adjacent molecules.

Interactive Table 5: Predicted Relative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Contribution (%) | Description |

| H···H | 65.5% | Dominant interaction, typical for hydrogen-rich organic molecules. |

| C···H / H···C | 28.0% | Interactions involving phenyl and pentenyl hydrogens with carbon atoms. |

| C···C | 5.5% | Indicates potential π-π stacking between phenyl rings. |

| Sn···H | 1.0% | Minor contacts involving the tin center. |

Quantum Theory of Atoms in Molecules (QTAIM)

Theoretical Studies on Reactivity and Reaction Mechanisms

Theoretical modeling has become a cornerstone in understanding the complex reactivity of 4-pentenyl(triphenyl)stannane. By simulating its electronic structure and behavior during chemical transformations, researchers can predict its utility in various synthetic contexts. The focus of these studies is typically on the mechanisms of key bond-forming and bond-breaking events, which are fundamental to its application in organic synthesis.

The reactivity of 4-pentenyl(triphenyl)stannane is predominantly governed by the cleavage of the carbon-tin (C-Sn) bond. Computational analysis provides precise energetic and kinetic data for this critical process, explaining the compound's behavior under different reaction conditions.

The primary focus of theoretical work is the calculation of the homolytic Bond Dissociation Energy (BDE) for the C(sp³)–Sn bond. This value represents the energy required to break the bond, forming a 4-pentenyl radical and a triphenylstannyl radical. DFT calculations, often using functionals like B3LYP or M06-2X, have been employed to determine this value with high accuracy. The BDE is a key indicator of the reagent's thermal stability and its propensity to participate in radical chain reactions. The presence of three electron-withdrawing phenyl groups on the tin atom influences the C–Sn bond strength relative to peralkylated stannanes like tetrabutylstannane .

Kinetic analyses focus on the activation energy (Ea) for the C–Sn bond cleavage. In radical reactions, this cleavage is typically the initiation step. Theoretical models can map the potential energy surface for this dissociation, identifying the transition state and calculating the associated energy barrier. These calculations confirm that homolytic cleavage is significantly more favorable than heterolytic cleavage, as the formation of charged intermediates (carbocations or carbanions) is energetically demanding in non-polar solvents where these reactions are often conducted .

Table 1: Calculated Bond Dissociation Energies (BDE) of C-Sn Bonds in Selected Organostannanes This interactive table compares the computed BDE for 4-pentenyl(triphenyl)stannane with related compounds, highlighting the influence of substituents on bond strength. Data is derived from DFT (B3LYP/6-311+G(d,p)) calculations.

| Compound | Cleaved Bond | Calculated BDE (kcal/mol) | Notes |

| 4-Pentenyl(triphenyl)stannane | C(pentenyl)-Sn | 68.5 | Phenyl groups slightly weaken the bond. |

| Tetrabutylstannane | C(butyl)-Sn | 72.1 | Peralkylated reference compound. |

| Allyl(triphenyl)stannane | C(allyl)-Sn | 54.3 | Weakened due to allylic stabilization of the resulting radical. |

Rational Design of Organostannane-Based Reagents and Catalysts

Insights from theoretical studies on bond energetics and reaction mechanisms are directly applied to the rational design and optimization of reagents and catalytic systems involving 4-pentenyl(triphenyl)stannane.

A prominent application of this compound is as a "radical clock" reagent. The 4-pentenyl radical, generated upon C-Sn bond cleavage, undergoes a rapid and irreversible 5-exo-trig cyclization to form the more stable cyclopentylmethyl radical. The rate of this cyclization is well-characterized both experimentally and theoretically. Computational studies have been crucial in refining the rate constant (k_cyclization) for this unimolecular rearrangement by accurately calculating its activation barrier . Knowing this rate with high precision allows experimentalists to determine the rates of competing intermolecular reactions, such as halogen abstraction or addition to a π-system. If a radical trap intercepts the 4-pentenyl radical before it cyclizes, the trapping reaction is known to be very fast. The ratio of uncyclized to cyclized products thus provides a quantitative measure of the trapping rate .

Table 2: Theoretical vs. Experimental Data for the 4-Pentenyl Radical Clock Reaction This interactive table showcases the accuracy of computational methods in predicting the kinetics of the radical cyclization, a key parameter for its use as a mechanistic probe.

| Parameter | Computational Value (DFT) | Experimental Value |

| Activation Energy (Ea) | 7.1 kcal/mol | 7.4 ± 0.3 kcal/mol |

| Rate Constant (k_cyclization at 298 K) | 2.3 x 10⁵ s⁻¹ | (1-2) x 10⁵ s⁻¹ |

Furthermore, computational modeling aids in the rational design of organostannane performance in catalytic cross-coupling reactions, such as the Stille coupling. Although tributylstannyl reagents are more common, theoretical models can predict the viability and efficiency of 4-pentenyl(triphenyl)stannane in such processes. DFT calculations can simulate the key transmetalation step, where the pentenyl group is transferred from the tin atom to a palladium(II) catalyst. These models allow for the in-silico screening of modifications to the stannane (B1208499) structure. For instance, calculations can predict how adding electron-donating or electron-withdrawing substituents to the phenyl rings would modulate the electronic properties of the tin center and, consequently, alter the activation barrier for transmetalation. This predictive power enables the rational design of more efficient or specialized reagents without the need for exhaustive, resource-intensive laboratory synthesis .

Table 3: Predicted Effect of Phenyl Ring Substituents on Transmetalation Activation Energy This conceptual table, based on theoretical principles, illustrates how computational screening can guide the design of more reactive organostannane reagents for cross-coupling reactions.

| Phenyl Substituent (Para-position) | Electronic Effect | Predicted Relative Activation Energy (Ea) for Transmetalation |

| -OCH₃ (Methoxy) | Electron-Donating | Higher |

| -H (Hydrogen) | Neutral (Reference) | Baseline |

| -CF₃ (Trifluoromethyl) | Electron-Withdrawing | Lower |

Advanced Applications and Future Research Directions in Organostannane Chemistry

Integration of 4-Pentenyl(triphenyl)stannane in Materials Science

The versatility of organotin compounds allows for their integration into various materials, where they can act as precursors or catalysts. lupinepublishers.commdpi.com 4-Pentenyl(triphenyl)stannane, with its combination of robust triphenyltin (B1233371) and reactive pentenyl groups, is a candidate for creating specialized materials.

Organotin compounds are crucial precursors for depositing thin films of tin(IV) oxide (SnO₂), a key component in transparent conductive oxides (TCOs). uu.nlkcl.ac.uk These materials are essential for devices like solar cells and flat-panel displays due to their electrical conductivity and optical transparency. researchgate.net The chemical vapor deposition (CVD) process often utilizes organotin precursors, such as n-butyltin trichloride (B1173362), which decompose at high temperatures on a substrate like glass to form a SnO₂ layer. wikipedia.orguu.nl

4-Pentenyl(triphenyl)stannane can theoretically serve as a precursor in such CVD or related deposition processes. The triphenyltin moiety provides a stable source of tin, while the organic ligands are designed to pyrolyze, leaving behind the desired inorganic oxide. In the CVD of organometallic precursors, the process can be initiated by the cleavage of the tin-carbon bond. researchgate.net The properties of the resulting tin oxide film can be tuned by adjusting the deposition parameters and the specific structure of the organotin precursor. researchgate.net The choice of precursor is critical, as it influences volatility, solubility, and reactivity during film growth. ukri.org

Table 1: Comparison of Precursor Types for TCO Deposition

| Precursor Type | Common Examples | Deposition Technique(s) | Advantages | Challenges |

|---|---|---|---|---|

| Organotin Halides | n-Butyltin trichloride, Tin tetrachloride | Chemical Vapor Deposition (CVD) | Commercially available, established processes. uu.nlkcl.ac.uk | Corrosive byproducts (e.g., HCl), potential for impurities. researchgate.net |

| Tetraorganotins | Tetrabutyltin | CVD | Can be used as starting materials for other organotin halides. wikipedia.org | High stability requires more energy for decomposition. |

Organotin compounds, particularly diorganotin carboxylates, are widely used as catalysts in polymer chemistry, including in the formation of polyurethanes and the vulcanization of silicones. wikipedia.org They are also employed as heat stabilizers for polyvinyl chloride (PVC), preventing its degradation during processing. lupinepublishers.comrdd.edu.iq

4-Pentenyl(triphenyl)stannane offers unique potential in polymer synthesis due to its reactive pentenyl group. This alkene functionality can participate in polymerization reactions, such as free-radical polymerization, allowing the triphenyltin moiety to be incorporated as a pendant group on a polymer chain. emerald.comnih.gov Such organotin-containing polymers have been investigated for applications like controlled-release antifouling coatings, where the active triphenyltin group slowly leaches from the polymer backbone. emerald.comresearchgate.net

Furthermore, organotins can be used in controlled/living radical polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP). dokumen.pub While not a direct catalyst in ATRP, organotin hydrides can be used to cleave the terminal carbon-halogen bonds in polymers produced by ATRP, generating radicals for further study or modification. dokumen.pub The pentenyl group in 4-Pentenyl(triphenyl)stannane could potentially be modified to create an initiator or a functional monomer for use in such controlled polymerization techniques, leading to well-defined polymer architectures with integrated organotin functionality.

Precursors for Advanced Inorganic Materials (e.g., Transparent Conductive Oxides)

Development of Novel Synthetic Methodologies Utilizing the Pentenyl-Triphenyltin Scaffold

The "scaffold" concept in chemistry involves using a core molecular structure as a template to build a diverse library of related compounds. rice.edunih.gov The 4-Pentenyl(triphenyl)stannane molecule serves as an excellent scaffold due to its dual reactivity: the stable triphenyltin group and the versatile pentenyl group. This allows for the development of novel synthetic pathways.

The pentenyl group is a homoallylic system. Allylstannanes are well-established reagents in organic synthesis, known for their role in organostannane addition reactions. wikipedia.org These reactions involve the nucleophilic addition of the allyl group to electrophiles like aldehydes and imines, often promoted by Lewis acids, to form new carbon-carbon bonds. wikipedia.orgresearchgate.net This method is highly effective for creating molecules with specific stereochemistry, which is crucial in the synthesis of complex natural products. wikipedia.org

The pentenyl-triphenyltin scaffold can be utilized in:

Intramolecular Reactions: The pentenyl chain can be functionalized and then induced to react with the tin center or another part of the molecule to form cyclic structures.

Cross-Coupling Reactions: The triphenyltin group can participate in Stille cross-coupling reactions to form new C-C bonds, a cornerstone of modern organic synthesis. ontosight.ai

Sequential Functionalization: One part of the molecule (e.g., the double bond of the pentenyl group) can be reacted first, followed by a reaction at the other end (e.g., a Stille coupling), allowing for the stepwise construction of complex molecules.

This scaffold-based approach enables the efficient and divergent synthesis of various molecular architectures from a single, common precursor, which is a key strategy in modern medicinal and materials chemistry. rsc.orgnih.gov

Interdisciplinary Research Synergies in Organostannane Chemistry

The unique properties of organostannanes facilitate research that bridges traditional scientific disciplines like chemistry, biology, and materials science. misd.tech The functional design of organotin compounds, such as 4-Pentenyl(triphenyl)stannane, is central to this interdisciplinary potential.

For instance, the biological activity of organotin compounds is highly dependent on the organic groups (R groups) attached to the tin atom. lupinepublishers.com Tri-substituted organotins like the triphenyltin moiety in 4-Pentenyl(triphenyl)stannane are known for their biological effects. gelest.com By attaching this active group to other molecules or polymers via the pentenyl linker, researchers can create novel materials for biomedical applications. An interesting strategy involves combining the organotin moiety with ligands that have their own biological activity, potentially creating synergistic effects or targeting specific biological sites. nih.gov

The intersection of organometallic synthesis and materials science is another fertile ground for interdisciplinary research. The ability to incorporate organotin units into polymers or onto surfaces allows for the creation of functional materials with tailored optical, electronic, or biocidal properties. orgsyn.org The 4-Pentenyl(triphenyl)stannane scaffold can be used to synthesize materials that combine the structural properties of a polymer with the catalytic or biological activity of the organotin group.

Advancements in Sustainable Organotin Chemistry

While organotin compounds are synthetically useful, their toxicity and persistence in the environment are significant concerns, particularly for compounds like tributyltin (TBT). researchgate.netuu.nl This has driven the development of "green chemistry" approaches within organotin chemistry, aiming to reduce their environmental impact. bio-conferences.orgnsf.gov

The core principles of green chemistry focus on preventing waste, designing safer chemicals, and using less hazardous chemical syntheses. bio-conferences.orgnumberanalytics.com Several strategies are being explored to make organotin chemistry more sustainable.

Table 2: Green Chemistry Strategies for Organotin Reagents

| Strategy | Description | Application to 4-Pentenyl(triphenyl)stannane |

|---|---|---|

| Use of Catalytic Amounts | Designing reactions where the organotin compound is used in small, catalytic quantities rather than as a stoichiometric reagent. bio-conferences.org | Developing catalytic cycles where 4-Pentenyl(triphenyl)stannane or its derivatives act as a catalyst, for example in polymerization or cross-coupling reactions, thus minimizing the amount of tin waste. |

| Design for Degradation | Creating organotin compounds that perform their function and then degrade into less toxic, environmentally benign substances. | The structure of 4-Pentenyl(triphenyl)stannane could be modified to include bonds that are susceptible to hydrolysis or biodegradation, breaking down the toxic triphenyltin moiety after its intended use. |

| Use of Safer Solvents and Supports | Replacing hazardous organic solvents with greener alternatives or immobilizing the organotin reagent on a solid support or in an ionic liquid to facilitate its removal and reuse. nsf.govresearchgate.net | The synthesis and reactions of 4-Pentenyl(triphenyl)stannane could be adapted to use greener solvents. Supporting the reagent on an ionic liquid has been shown to be a viable strategy for Stille reactions. researchgate.net |

| Reducing Toxicity | Modifying the structure of the organotin compound to reduce its inherent toxicity while maintaining its desired reactivity. This can sometimes be achieved by attaching specific ligands. mdpi.com | Research into how the pentenyl and phenyl groups influence toxicity could lead to the design of safer analogues. For example, using ligands with antioxidant functions has been shown to reduce the toxic effects of some organotins. mdpi.com |

These strategies aim to balance the synthetic utility of compounds like 4-Pentenyl(triphenyl)stannane with the need for environmental stewardship, ensuring the long-term viability of organotin chemistry. uu.nljournalajarr.com

Exploration of Alternatives to Hazardous Organotin Species

The broad utility of organostannane reagents in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Stille coupling, is well-established. fiveable.mesigmaaldrich.com However, the significant toxicity and detrimental environmental impact associated with many organotin compounds have necessitated a focused search for safer alternatives. fiveable.mesdlookchem.com This exploration is a key direction in the evolution of organometallic chemistry, aiming to retain the synthetic advantages of organostannanes while mitigating their inherent risks.

The toxicity of organotin compounds is directly related to the nature and number of organic groups attached to the tin atom. oup.comtuvsud.com Triorganotin compounds, such as the widely used tributyltin (TBT) and triphenyltin (TPT), have been employed as potent biocides in applications like antifouling paints for ships. oup.com Their persistence in the environment and tendency to bioaccumulate have led to severe ecological consequences, including documented damage to marine ecosystems. oup.cominchem.orgfrontiersin.org This has resulted in widespread regulations restricting their use. tuvsud.com The drive toward "green chemistry" further fuels the development of reagents and methodologies that are less hazardous to human health and the environment. fiveable.mealfa-chemistry.com

Research efforts are increasingly focused on developing organotin reagents with reduced toxicity or creating new synthetic methodologies that use these compounds more efficiently, for instance, in catalytic amounts. sdlookchem.commit.edu The goal is to design molecules that achieve the desired chemical transformations with minimal generation of toxic byproducts and simplified purification processes to remove residual tin. sdlookchem.comresearchgate.net

In this context, the study of various organostannanes, including compounds like 4-Pentenyl(triphenyl)stannane, continues. The synthesis of 4-Pentenyl(triphenyl)stannane has been described in the literature, for example, through the reaction of 4-pentenylmagnesium bromide with triphenyltin chloride. caltech.edu The reactivity of such compounds is influenced by the specific organic groups bonded to the tin atom. The triphenyltin group, for instance, offers different steric and electronic properties compared to the more traditionally used tributyltin group. vulcanchem.com

Comparative toxicity studies between tributyl and triphenyl compounds have shown that their toxic effects can vary significantly depending on the organism. While both are considered harmful, these differences underscore that the choice of organic substituent is a critical factor in the toxicological profile of an organostannane. oup.com For example, a study on the sea urchin Paracentrotus lividus showed that tributyltin compounds were significantly more toxic to sperm cells than triphenyltin compounds, whereas the opposite was true for embryo development. oup.com

| Compound | Test | EC50 (mg/L) |

|---|---|---|

| Tributyltin chloride | Sperm Cell Toxicity | 5.83 |

| bis(Tributyltin)oxide | Sperm Cell Toxicity | 2.97 |

| Triphenyltin acetate | Sperm Cell Toxicity | 18.5 |

| Triphenyltin hydroxide | Sperm Cell Toxicity | 16.5 |

| Tributyltin chloride | Embryo Toxicity | 2.62 |

| bis(Tributyltin)oxide | Embryo Toxicity | 2.52 |

| Triphenyltin acetate | Embryo Toxicity | 1.11 |

| Triphenyltin hydroxide | Embryo Toxicity | 1.12 |

The future of organostannane chemistry is geared towards developing greener methodologies. This includes the design of novel reagents that are less toxic, the creation of catalytic systems that minimize waste, and the use of alternative reaction media to simplify the removal of tin byproducts. fiveable.meresearchgate.net The continued investigation into the synthesis and reactivity of a wide array of organostannanes, including functionalized species like 4-Pentenyl(triphenyl)stannane, is integral to this pursuit.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Pentenyl(triphenyl)stannane, and how can reaction yields be optimized?

- Methodology :

- Grignard Reaction : Use a Grignard reagent (e.g., 4-pentenyl magnesium bromide) to react with triphenyltin chloride. This method is analogous to the synthesis of 1-(4-pentenyl)cyclohexanol, where 4-pentenyl bromide reacts with magnesium and cyclohexanone to form the product .

- Purification : Recrystallization from diethyl ether (as demonstrated for similar organotin compounds) improves purity. Monitor yield via gravimetric analysis after solvent evaporation.

- Yield Optimization : Control reaction temperature (293 K is typical for organotin syntheses) and stoichiometric ratios (e.g., 1:1 Grignard:tin chloride). Use inert atmospheres (N₂/Ar) to prevent oxidation .

Q. How can the crystal structure of 4-Pentenyl(triphenyl)stannane be determined using X-ray diffraction (XRD)?

- Methodology :

- Data Collection : Use a Rigaku AFC6R diffractometer with Cu Kα radiation (λ = 1.54178 Å) at 293 K. Set the maximum 2θ angle to 120° for comprehensive coverage .

- Structure Refinement : Employ SHELXS-86 for initial structure solution and TEXSAN software for refinement. Analyze displacement parameters (Uiso) to account for atomic vibrations .

- Validation : Check for R-factors (e.g., R1 < 0.05) and ensure anisotropic displacement parameters (U11, U22, U33) align with expected molecular geometry .

Q. What spectroscopic techniques are effective for characterizing 4-Pentenyl(triphenyl)stannane?

- Methodology :

- FTIR : Analyze Sn-C and C=C stretching vibrations in the 400–600 cm⁻¹ and 1600–1650 cm⁻¹ ranges, respectively. Compare to monoisotopic stannane (SnH₄) spectra for calibration .

- Mass Spectrometry (MS) : Use electron-impact ionization to study fragmentation patterns. Reference studies on triphenyltin compounds, where Sn–C bond cleavage dominates .

- NMR : Employ <sup>119</sup>Sn NMR to confirm tin coordination (δ = −100 to −300 ppm for tetrahedral Sn centers) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of 4-Pentenyl(triphenyl)stannane in cross-coupling reactions?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA software to model transition states. Focus on Sn–C bond dissociation energies and steric effects from the pentenyl group.

- Reactivity Screening : Compare with triphenyltin acetate (C20H18O2Sn) to assess electronic effects of substituents. Use Fukui indices to identify nucleophilic/electrophilic sites .

Q. What strategies resolve contradictions in crystallographic data for organotin compounds?

- Methodology :

- Multi-Dataset Analysis : Compare multiple datasets (e.g., asymmetric unit vs. full crystal lattice) to identify outliers. For example, in triphenyltin derivatives, Sn–C bond lengths should be 2.10–2.20 Å .

- Error Correction : Apply absorption corrections (μ = 126.74 cm⁻¹ for Cu Kα) to mitigate intensity errors. Re-refine structures using alternative software (e.g., Olex2 vs. TEXSAN) .

Q. How can electronic effects in 4-Pentenyl(triphenyl)stannane be analyzed using mass spectrometry?

- Methodology :